molecular formula C19H13N7O5S B11697608 (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697608
M. Wt: 451.4 g/mol
InChI Key: OSYNXJBTONGQBG-UHFFFAOYSA-N
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Description

(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including nitrophenyl, thiazolyl, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Preparation of Thiazole Intermediate: This involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Preparation of Pyrazolone Intermediate: This involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring.

    Coupling Reaction: The thiazole and pyrazolone intermediates are coupled using a suitable dehydrating agent, such as phosphorus oxychloride, under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinylidene group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl groups may participate in hydrogen bonding or π-π interactions, while the thiazole and pyrazolone rings provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-3-METHYL-1-[4-(2-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-3-METHYL-1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H13N7O5S

Molecular Weight

451.4 g/mol

IUPAC Name

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H13N7O5S/c1-11-17(22-21-14-7-2-3-8-16(14)26(30)31)18(27)24(23-11)19-20-15(10-32-19)12-5-4-6-13(9-12)25(28)29/h2-10,23H,1H3

InChI Key

OSYNXJBTONGQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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